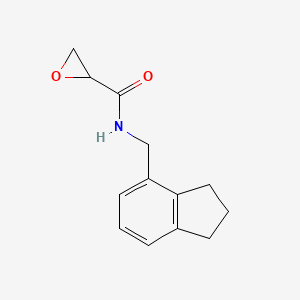

![molecular formula C20H16Cl2N2O2 B2532974 N-苄基-1-[(2,6-二氯苯基)甲基]-6-氧代吡啶-3-甲酰胺 CAS No. 339008-65-0](/img/structure/B2532974.png)

N-苄基-1-[(2,6-二氯苯基)甲基]-6-氧代吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide can be analyzed using Density Functional Theory (DFT) methods . These methods can be used to study the optimized structure and geometric parameters, as well as to explore the frontier molecular orbitals, global reactive parameters, Mullikan population analysis, Natural bond orbital, and molecular electrostatic potential characteristics .科学研究应用

Anticancer Properties

The compound’s structural features make it a potential candidate for cancer therapy. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .

Antimicrobial Activity

The compound’s unique structure suggests antimicrobial potential. Studies have evaluated its antibacterial and antifungal properties against various pathogens. It may serve as a lead compound for developing novel antimicrobial agents. Researchers should investigate its efficacy, safety, and potential resistance mechanisms .

Anti-Inflammatory and Analgesic Effects

Indole derivatives often exhibit anti-inflammatory properties. Specifically, compounds related to our target molecule have demonstrated promising anti-inflammatory and analgesic activities. These effects could be harnessed for pain management and inflammation-related disorders .

Cardiovascular Applications

Given the compound’s structural resemblance to certain calcium channel blockers, researchers have explored its cardiovascular effects. Investigations into its vasodilatory properties, potential impact on blood pressure regulation, and cardioprotective mechanisms are ongoing .

Neuroprotective Potential

Indole-based compounds have shown neuroprotective effects in preclinical models. Our compound may offer similar benefits, potentially mitigating neurodegenerative diseases. Researchers should explore its interactions with neuronal receptors, oxidative stress pathways, and neuroinflammation .

Metabolic Disorders and Diabetes

Indole derivatives often influence metabolic pathways. Our compound’s carboxamide moiety suggests possible effects on glucose metabolism, insulin sensitivity, or lipid homeostasis. Investigating its impact on metabolic disorders, including diabetes, could yield valuable insights .

Chemical Biology and Drug Design

Researchers interested in chemical biology and drug discovery can explore the compound’s interactions with cellular targets. Computational studies, molecular docking, and structure-activity relationship analyses may guide the design of derivatives with improved pharmacological profiles .

Synthetic Methodology Development

Finally, the synthesis of indole derivatives remains an active area of research. Novel synthetic routes, green chemistry approaches, and scalable methods for our compound could enhance its availability for further studies .

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Read more A brief review of the biological potential of indole derivatives. (2020). Fujian Journal of Pharmaceutical Sciences, 1(1), 1-10. Read more

未来方向

属性

IUPAC Name |

N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O2/c21-17-7-4-8-18(22)16(17)13-24-12-15(9-10-19(24)25)20(26)23-11-14-5-2-1-3-6-14/h1-10,12H,11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGNZONMHSPZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)